molecular formula C12H15N B14760330 2,6-Diallylaniline

2,6-Diallylaniline

Cat. No.: B14760330
M. Wt: 173.25 g/mol
InChI Key: ZPPOVMIINUDIGK-UHFFFAOYSA-N
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Description

2,6-Diallylaniline is an aromatic amine characterized by two allyl (–CH₂CHCH₂) groups substituted at the 2 and 6 positions of the aniline ring. Its molecular formula is C₁₂H₁₅N, with a molecular weight of 173.26 g/mol. The compound exhibits unique reactivity due to the conjugation of the allyl groups with the aromatic ring, enabling participation in cyclization and coordination chemistry. For instance, when complexed with Pt(II), this compound undergoes isomerization to propenyl derivatives and subsequent cyclization to form 1,2,4,5-tetrahydro-2,4-dimethyl-pyrrolo[3,2,1-h,i]indole under thermal conditions . This reactivity highlights its utility in synthesizing heterocyclic frameworks and metal-organic complexes.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,6-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H15N/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h3-5,8-9H,1-2,6-7,13H2

InChI Key

ZPPOVMIINUDIGK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CC=C)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalyst Selection

The foundational method for synthesizing 2,6-dialkylanilines involves the ortho-alkylation of aniline derivatives with olefins in the presence of aluminum anilide catalysts. For 2,6-diallylaniline, this requires substituting ethylene with allyl chloride or propylene derivatives. The aluminum anilide catalyst, typically formed in situ by reacting aluminum chloride with aniline, facilitates electrophilic aromatic substitution at the ortho positions.

The reaction proceeds under high-temperature (200–400°C) and high-pressure (500–3,000 psig) conditions to overcome kinetic barriers and stabilize intermediates. Allyl groups, being bulkier than ethyl or methyl substituents, necessitate adjusted reaction parameters to minimize steric hindrance and side reactions such as para-alkylation or polymerization.

Process Workflow for Allylation

A typical alkylation process involves:

  • Catalyst Preparation : Combining aniline with diethyl aluminum chloride at 90°C to form the active aluminum anilide complex.
  • Alkylation : Introducing allyl chloride or allyl bromide under pressurized conditions (1,000–2,000 psig) at 275–320°C for 3–8 hours.
  • Catalyst Deactivation : Washing the crude product with aqueous sodium hydroxide to remove aluminum residues.
  • Distillation : Separating unreacted aniline, monoallyl intermediates, and the target this compound from high-boiling residues.

Table 1: Comparative Alkylation Conditions for Dialkylaniline Synthesis

Olefin Temperature (°C) Pressure (psig) Catalyst Loading (wt%) Yield (%)
Ethylene 275–320 1,000 7.5 68–72
Propylene 300–350 1,500 10.0 58–63
Allyl Chloride* 250–280 1,200 12.5 45–50

*Hypothetical conditions extrapolated from ethylation data.

Hydrogenation of Distillation Residues for Yield Enhancement

Residual Byproduct Composition

Distillation of the alkylation mixture leaves a residue comprising high-molecular-weight byproducts such as triallylaniline, N-(2-amino-3-allyl-α-methylbenzylidene)-2,6-diallylaniline, and oligomeric species. These residues historically held limited value but can be repurposed via catalytic hydrogenation to recover additional this compound.

Hydrogenation Process Parameters

The residual mixture is subjected to hydrogenation at 100–200°C under 960–4,000 psig hydrogen pressure using palladium on carbon (5% Pd/C) or Raney nickel catalysts. This step cleaves Schiff base intermediates and reduces unsaturated bonds, converting ~25% of the residue into recoverable this compound.

Key Variables :

  • Temperature : Excessive heat (>200°C) risks aromatic ring hydrogenation, reducing selectivity.
  • Catalyst Lifetime : Continuous "trickle bed" reactors maintain catalyst activity by avoiding pore blockage.

Vapor-Phase Amination of Phenolic Precursors

Alternative Route via 2,6-Dimethylphenol

While less direct, 2,6-xylidine (2,6-dimethylaniline) synthesis methods offer insights into vapor-phase amination. Reacting 2,6-dimethylphenol with ammonia over aluminum oxide catalysts at 360–460°C and 190 bars produces 2,6-xylidine with 72–93.6% purity. Adapting this for allyl groups would require phenolic precursors like 2,6-diallylphenol, though synthetic routes to such intermediates remain underexplored.

Table 2: Amination Performance with Aluminum Oxide Catalysts

Catalyst Purity (%) NH₃/Phenol Ratio Temperature (°C) 2,6-Xylidine Yield (%)
99.8 7.4:1 400 93.6
99.5 14.7:1 400 72.0

Process Optimization and Critical Variables

Catalyst Purity and Morphology

Aluminum anilide catalysts require stringent control over alkali metal (<0.2%) and iron (<0.3%) content to prevent deactivation. Tablet-shaped catalysts (1.5–10 mm diameter) optimize surface area and flow dynamics in fixed-bed reactors.

Temperature-Pressure Tradeoffs

Higher temperatures accelerate alkylation but promote undesired side reactions. For allyl groups, a balance is struck at 250–280°C and 1,200 psig to maximize mono-ortho substitution.

Solvent and Stoichiometry

Neat aniline systems avoid solvent separation steps but require excess olefin (2–3 equivalents) to drive conversion. Recycling unreacted allyl chloride via distillation improves cost efficiency.

Comparative Analysis of Synthesis Routes

Alkylation vs. Amination

  • Alkylation : Higher yields (45–72%) but generates complex byproducts requiring hydrogenation.
  • Amination : Limited to methyl/ethyl groups but offers cleaner reaction profiles.

Economic and Environmental Considerations

Hydrogenation of residues reduces waste by 25%, aligning with green chemistry principles. However, allyl chloride’s toxicity necessitates closed-loop handling systems, increasing capital costs.

Chemical Reactions Analysis

N,N-Diallylation of 2,6-Substituted Anilines

The most direct method involves the diallylation of 2,6-dimethylaniline or analogous substrates. A catalyst-free protocol achieves high selectivity in aqueous alcohol solutions using allyl bromide and potassium carbonate:

SubstrateConditionsYieldSelectivityReference
2,6-DimethylanilineK₂CO₃, H₂O/EtOH, 80°C, 24 h99%>99%

This reaction proceeds via nucleophilic attack of the aniline on allyl bromide, with steric and electronic effects of the 2,6-substituents favoring tertiary amine formation.

Cyclization and Rearrangement Reactions

The allyl groups in 2,6-diallylaniline participate in transition-metal-catalyzed cyclizations. For example, under Ru or Pd catalysis, these groups undergo migratory reactions to form complex heterocycles:

Reaction TypeCatalystProductYieldReference
Olefin migrationRuCl₃β-2,6-Dideoxypyranoglycosides62–76%
C–H activationCo(acac)₂Quinoline derivatives63%

These transformations highlight the utility of allyl groups in constructing bioactive motifs like digitoxose and olivose derivatives.

Electrophilic Aromatic Substitution

ReactionElectrophileConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄0°C, 2 h4-Nitro-2,6-diallylaniline45%

Oxidation and Redox Behavior

The aniline moiety undergoes oxidation to form nitroso or azoxy compounds, while allyl groups may epoxidize under strong oxidants:

Oxidizing AgentProductKey ObservationReference
H₂O₂/Fe³⁺N-Oxide derivativeEnhanced stability of radical intermediates
mCPBAEpoxidized allyl groupsRegioselective epoxidation

Scientific Research Applications

2,6-Diallylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Diallylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The allyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 2,6-diallylaniline and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Stability Primary Applications
This compound Allyl (2,6) 173.26 Isomerization/cyclization with Pt(II); coordination through N or double bonds Metal complexes, cyclization products for heterocycle synthesis
2,6-Dimethylaniline Methyl (2,6) 121.18 Stable under GC/HPLC conditions; vapor pressure <0.01 mmHg (20°C) Pharmaceuticals (lidocaine, ranolazine), agrochemicals (fungicides)
N,N-Diallylaniline Allyl (N,N) 173.26 Forms via hydroamination of allenes with aniline; secondary amine reactivity Catalytic reaction intermediates
2,6-Diethyl-4-methylaniline Ethyl (2,6), methyl (4) 177.29 High steric hindrance; used in specialty syntheses Intermediate in niche organic syntheses

Reactivity and Stability

  • This compound vs. 2,6-Dimethylaniline :
    The allyl groups in this compound confer higher reactivity compared to methyl substituents. For example, this compound undergoes Pt(II)-promoted cyclization, whereas 2,6-dimethylaniline remains stable under similar conditions and is widely used in chromatography . The methyl groups in 2,6-dimethylaniline enhance its thermal stability, making it suitable for high-purity pharmaceutical synthesis .

  • N,N-Diallylaniline vs. This compound :
    While both compounds contain allyl groups, their substitution patterns lead to divergent reactivity. N,N-Diallylaniline (allyl groups on nitrogen) forms via hydroamination of allenes with aniline , whereas this compound participates in metal-coordination chemistry due to the proximity of allyl groups to the aromatic ring .

Physical Properties and Handling

  • Volatility : 2,6-Dimethylaniline has a higher vapor pressure (<0.01 mmHg at 20°C) compared to this compound, which likely has lower volatility due to its larger molecular size .
  • Solubility : Both compounds are soluble in organic solvents, but this compound’s extended conjugation may reduce polarity compared to methyl-substituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2,6-Diallylaniline in synthesized samples?

  • Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for purity assessment, as they effectively separate and quantify impurities. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (proton and carbon-13) and infrared (IR) spectroscopy. Cross-reference spectral data (e.g., IR absorbance at allylic C-D stretches ~2175 cm⁻¹ for deuterated analogs) with computational simulations or literature benchmarks .

Q. How should researchers design a synthesis protocol for this compound to minimize byproduct formation?

  • Methodological Answer : Optimize reaction conditions using controlled temperature (<95°C to prevent thermal degradation) and inert atmospheres (e.g., nitrogen). Employ stoichiometric ratios of reagents (e.g., allyl halides and aniline derivatives) with catalysts like triethylamine to enhance regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) and isolate products using fractional distillation or recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors (vapor pressure <0.01 mmHg at 20°C). Wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store the compound in amber glass containers under nitrogen, away from ignition sources .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) when characterizing novel this compound derivatives?

  • Methodological Answer : Perform multi-technique validation:

  • Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values.
  • Use deuterium exchange experiments to confirm labile protons.
  • Analyze IR stretching frequencies (e.g., allylic C-H vs. aromatic C-H) to distinguish substituent effects.
    Document discrepancies in supplementary materials and consider steric/electronic influences from the allyl groups .

Q. What experimental strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose samples to pH 2–12 buffers at 40–60°C for 1–4 weeks.
  • Quantify degradation products via LC-MS and identify pathways (e.g., hydrolysis or oxidation).
    Use Arrhenius modeling to predict shelf-life at standard storage conditions (2–30°C). Include control samples spiked with antioxidants (e.g., BHT) to assess protective effects .

Q. How should researchers address conflicting reactivity outcomes in allyl-group functionalization reactions involving this compound?

  • Methodological Answer : Systematically vary reaction parameters (solvent polarity, catalyst loading, and temperature) to identify dominant mechanisms (e.g., radical vs. electrophilic pathways). Use isotopic labeling (e.g., deuterated allyl groups) and kinetic isotope effect (KIE) studies to trace reaction pathways. Validate hypotheses with computational models (e.g., transition state simulations) .

III. Data Analysis and Reporting

Q. What statistical methods are appropriate for interpreting dose-response or kinetic data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation for dose-response curves) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA or Student’s t-tests for group comparisons, ensuring normality via Shapiro-Wilk tests. Report effect sizes and p-values alongside raw data in supplementary tables .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound derivatives?

  • Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for procedural clarity. Include:

  • Exact molar ratios, solvent grades, and equipment specifications.
  • Step-by-step reaction monitoring data (e.g., TLC Rf values, GC retention times).
  • Batch-specific spectral profiles (NMR, IR) in open-access repositories .

Key Physical and Chemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₁₅N[12, 17]
Molecular Weight173.26 g/mol[12]
Density~0.98 g/mL (analogous to 2,6-dimethylaniline)[3, 12]
StabilityDegrades above 95°C; sensitive to oxidation[5, 16]

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